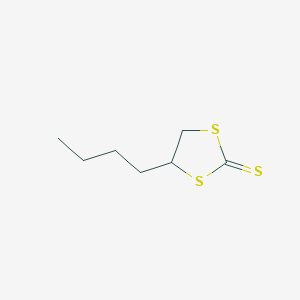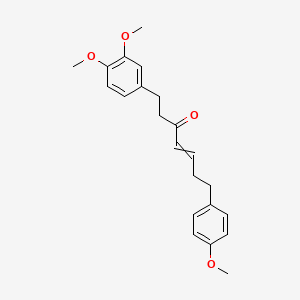![molecular formula C11H22N2O B12594234 1-{2-[(3-Methylbut-2-en-1-yl)oxy]ethyl}piperazine CAS No. 648910-29-6](/img/structure/B12594234.png)
1-{2-[(3-Methylbut-2-en-1-yl)oxy]ethyl}piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[(3-Methylbut-2-en-1-yl)oxy]ethyl}piperazine is a chemical compound that belongs to the class of piperazines. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a 3-methylbut-2-en-1-yl group attached via an ether linkage to the ethyl side chain of the piperazine ring. The presence of the 3-methylbut-2-en-1-yl group imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1-{2-[(3-Methylbut-2-en-1-yl)oxy]ethyl}piperazine typically involves the following steps:
Alkylation of Piperazine: The initial step involves the alkylation of piperazine with 2-chloroethyl ether in the presence of a base such as sodium hydride or potassium carbonate. This reaction forms the intermediate 1-(2-chloroethyl)piperazine.
Etherification: The intermediate is then reacted with 3-methylbut-2-en-1-ol in the presence of a strong base like sodium hydride in a solvent such as dimethylformamide (DMF). This step results in the formation of this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-{2-[(3-Methylbut-2-en-1-yl)oxy]ethyl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the double bond in the 3-methylbut-2-en-1-yl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-{2-[(3-Methylbut-2-en-1-yl)oxy]ethyl}piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 1-{2-[(3-Methylbut-2-en-1-yl)oxy]ethyl}piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-{2-[(3-Methylbut-2-en-1-yl)oxy]ethyl}piperazine can be compared with other similar compounds, such as:
1-{2-[(3-Methylbut-2-en-1-yl)oxy]ethyl}morpholine: This compound has a morpholine ring instead of a piperazine ring, leading to different chemical and biological properties.
1-{2-[(3-Methylbut-2-en-1-yl)oxy]ethyl}pyrrolidine: The pyrrolidine ring in this compound imparts unique properties compared to the piperazine ring.
1-{2-[(3-Methylbut-2-en-1-yl)oxy]ethyl}piperidine: The piperidine ring in this compound also results in different chemical and biological characteristics.
Eigenschaften
CAS-Nummer |
648910-29-6 |
|---|---|
Molekularformel |
C11H22N2O |
Molekulargewicht |
198.31 g/mol |
IUPAC-Name |
1-[2-(3-methylbut-2-enoxy)ethyl]piperazine |
InChI |
InChI=1S/C11H22N2O/c1-11(2)3-9-14-10-8-13-6-4-12-5-7-13/h3,12H,4-10H2,1-2H3 |
InChI-Schlüssel |
IUZKMLXVJOVLKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCOCCN1CCNCC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


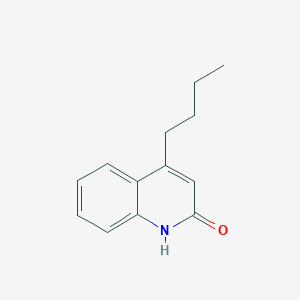
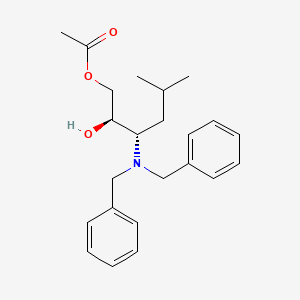
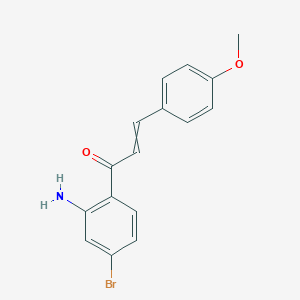
![N-[4-(Heptadecafluorooctyl)phenyl]prop-2-enamide](/img/structure/B12594173.png)
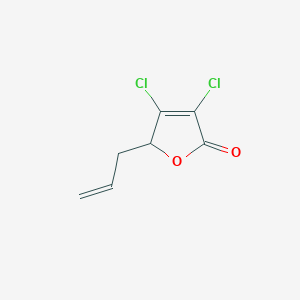
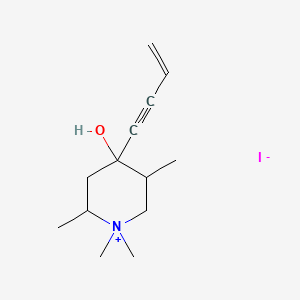
![1H-Indole-1-acetic acid, 3-[(3-chlorophenyl)sulfonyl]-5-fluoro-2-methyl-](/img/structure/B12594199.png)
![1-Azabicyclo[2.2.1]heptane, 3-(5-isoxazolylethynyl)-](/img/structure/B12594203.png)
![Methyl [6-(2-fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate](/img/structure/B12594211.png)
![2,2'-[(2,4-Diethylcyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12594218.png)
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylpyrrole-3-carboxamide](/img/structure/B12594222.png)
![N~1~,N~2~-Bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethanebis(thioamide)](/img/structure/B12594230.png)
